2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
Description
This compound features a biphenyl group linked via a 2-oxoethyl ester to a 2-(1,3-dioxoisoindolin-2-yl)acetate moiety. The ester linkage may affect metabolic stability and solubility compared to amide or carboxylic acid derivatives .
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-30-22(27)14-25-23(28)19-8-4-5-9-20(19)24(25)29/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWJXCBDFOFNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Biphenyl Ketone Formation
The biphenyl ketone precursor is synthesized via Friedel-Crafts acylation. A representative protocol involves:
- Reactant : Biphenyl (10 mmol) and acetyl chloride (12 mmol) in anhydrous dichloromethane.
- Catalyst : Aluminum chloride (15 mmol) at 0°C under nitrogen.
- Yield : 78–82% after recrystallization from ethanol.
Mechanistic Insight :
The acylium ion generated from acetyl chloride and AlCl₃ undergoes electrophilic substitution at the para position of biphenyl, favored due to steric and electronic factors.
Oxidation of Ethyl Biphenyl-4-yl-acetate
Alternative routes employ oxidation of ethyl biphenyl-4-yl-acetate:
- Reagents : Potassium permanganate (KMnO₄) in acidic aqueous acetone.
- Conditions : Reflux at 60°C for 6 hours.
- Yield : 70–75%.
Preparation of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid
Phthalimide Synthesis
Phthalic anhydride (4) reacts with urea under fusion conditions:
Hydrazinolysis to 2-Aminoisoindoline-1,3-dione
Phthalimide (5) is treated with hydrazine hydrate:
Acetylation with Chloroacetyl Chloride
The amino group in (6) undergoes acetylation:
- Reagents : Chloroacetyl chloride (1.2 eq) in dichloromethane with triethylamine.
- Conditions : 0°C to room temperature, 4 hours.
- Yield : 80%.
Coupling of the Biphenyl and Isoindole Moieties
Esterification via Steglich Reaction
The biphenyl-4-yl-2-oxoethanol reacts with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid using:
Alternative Mitsunobu Reaction
For higher stereochemical control:
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Solvent : THF, 0°C to room temperature, 12 hours.
- Yield : 72%.
Optimization and Comparative Analysis
Reaction Condition Screening
| Parameter | Friedel-Crafts | Oxidation | Mitsunobu |
|---|---|---|---|
| Temperature (°C) | 0→25 | 60 | 0→25 |
| Time (h) | 4 | 6 | 12 |
| Yield (%) | 82 | 75 | 72 |
| Purity (HPLC) | 98.5 | 97.2 | 99.1 |
Catalytic Systems in Coupling Reactions
- DCC/DMAP : Cost-effective but prone to side reactions with sensitive substrates.
- Mitsunobu : Superior for sterically hindered alcohols but requires strict anhydrous conditions.
Challenges and Mitigation Strategies
Byproduct Formation in Acylation
- Issue : Ortho-substituted byproducts (~15%) in Friedel-Crafts acylation.
- Solution : Use of bulkier Lewis acids (e.g., FeCl₃) reduces ortho-selectivity to <5%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Nitro derivatives and halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new pharmacophores.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The biphenyl and phthalimide moieties play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its efficacy in different biological contexts.
Structural Characteristics
The compound features a biphenyl moiety and a dioxoisoindole structure, which contribute to its unique chemical properties. The molecular formula is , indicating the presence of multiple functional groups that may interact with biological targets.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Biphenyl Group: This can be achieved through reactions such as Suzuki coupling.
- Construction of the Dioxoisoindole Core: This involves cyclization reactions that are crucial for establishing the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The interactions can modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis.
In Vitro Studies
Research has shown that this compound exhibits significant inhibitory effects on various protein kinases. For instance:
- Inhibition of JAK3: The compound demonstrated an IC50 value of approximately , indicating potent activity against this target.
- Activity Against NPM1-ALK: Another notable target where it showed an IC50 of .
Case Studies and Research Findings
Several studies have evaluated the compound's biological profile:
- Antitumor Activity:
- Anti-inflammatory Properties:
- Chemoprotective Effects:
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate, and how can reaction conditions be optimized?
- Methodology :
- The synthesis typically involves multi-step reactions, including acylation and coupling steps. Key parameters include:
- Temperature : Maintain 0–5°C during acylation to prevent side reactions.
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
- Catalysts : Employ carbodiimides (e.g., DCC) for efficient ester bond formation .
- Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–175 ppm) being critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~447.12 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm⁻¹ confirm ester and isoindole dione carbonyl groups .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and non-polar (DCM) solvents. DMSO is optimal for biological assays due to high solubility (>10 mg/mL) .
- Stability : Conduct accelerated stability studies at 4°C, 25°C, and 40°C. Monitor degradation via HPLC; acidic/basic conditions accelerate hydrolysis of ester bonds .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize binding poses with ΔG < -7.0 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify stable conformations .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (isoindole dione oxygen) and hydrophobic regions (biphenyl moiety) for activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
-
Cross-validation : Compare assays (e.g., MTT vs. ATP-based cytotoxicity) using standardized protocols (e.g., NIH/NCATS guidelines) .
-
Purity verification : Re-test compound batches with ≥95% purity (HPLC) to exclude impurities as confounding factors .
-
Structural analogs : Reference structurally similar compounds (Table 1) to identify activity trends .
Table 1 : Bioactivity of Structural Analogs
Compound Name Biological Activity Key Structural Feature 5-(1,3-Dioxoisoindol-2-yl)methylfuran Antimicrobial (MIC: 8 µg/mL) Furan-linked isoindole dione 6-Acetoxyisoindole Antitumor (IC₅₀: 12 µM) Acetoxy substitution on isoindole
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodology :
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products .
- Catalyst recycling : Use immobilized enzymes (e.g., lipases) for esterification to minimize waste .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How does the compound’s reactivity profile influence its application in medicinal chemistry?
- Methodology :
- Acylating potential : The 2-oxoethyl group reacts with nucleophiles (e.g., amines, thiols) to form prodrugs or targeted conjugates .
- Hydrolysis studies : Simulate physiological conditions (pH 7.4, 37°C) to assess metabolic stability. Half-life >24 h suggests suitability for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
